2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro and fluoro groups, and an isoxazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The isoxazole moiety can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while cycloaddition can produce new heterocyclic structures.
Scientific Research Applications
2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole moiety is known to interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoro-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- 2-chloro-6-fluoro-N-((5-phenylisoxazol-4-yl)methyl)benzamide
- 2-chloro-6-fluoro-N-((4-phenylisoxazol-3-yl)methyl)benzamide
Uniqueness
2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is unique due to the specific positioning of the chloro and fluoro substituents on the benzamide ring, as well as the attachment of the isoxazole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-7-4-8-14(19)16(13)17(22)20-10-12-9-15(23-21-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFWBRZDCQWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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